molecular formula C18H20FN3O4 B564465 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 616205-76-6

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B564465
M. Wt: 361.373
InChI Key: DXDATEPTOGKWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Structurally Related Compounds

Natural carboxylic acids, including structurally related compounds to the specified chemical, are known for their biological activities. These compounds, such as benzoic acid, cinnamic acid, and caffeic acid, have shown significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these carboxylic acids influence their bioactivity, highlighting the importance of hydroxyl groups and conjugated bonds in determining their antioxidant potency. For instance, rosmarinic acid has been identified with the highest antioxidant activity among studied compounds. The antimicrobial and cytotoxic properties also vary based on the structural configuration, which may provide insights into the biological activity of 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (B. Godlewska-Żyłkiewicz et al., 2020).

Medicinal Chemistry Insights from 8-Hydroxyquinolines

The 8-Hydroxyquinoline scaffold, closely related to the specified chemical, has attracted significant attention for its medicinal properties. Over the past decades, synthetic modifications of 8-hydroxyquinoline have explored to develop potent drug molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This focus has emphasized the scaffold's metal chelation properties, making it a viable candidate for drug development. Insights from the medicinal chemistry of 8-hydroxyquinolines could guide the application of 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in developing targeted therapies (Rohini Gupta et al., 2021).

Potential in Drug Synthesis and Biomass Derivation

Levulinic acid, a key biomass-derived chemical with carboxyl and carbonyl groups, demonstrates the flexibility and diversity in drug synthesis, echoing the potential versatility of the specified chemical in medicinal applications. This relevance is particularly highlighted in cancer treatment and the synthesis of medical materials, suggesting a pathway for utilizing 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar contexts (Mingyue Zhang et al., 2021).

Role in Environmental and Analytical Applications

Given the structural similarity to compounds involved in environmental remediation and analytical methods for determining antioxidant activity, the specified chemical may also hold potential in related applications. For instance, its potential effectiveness in the treatment of organic pollutants and its role in analytical methodologies to evaluate antioxidant capacity could be explored. These applications underscore the broader utility of structurally related carboxylic acids in environmental science and analytical chemistry (Maroof Husain & Q. Husain, 2007).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDATEPTOGKWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675810
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

616205-76-6
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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